molecular formula C21H13FN2O3 B4564092 N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide

Cat. No.: B4564092
M. Wt: 360.3 g/mol
InChI Key: BHVNIGITXKHHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H13FN2O3 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.09102044 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging and Diagnostic Applications

  • PET Imaging of Tumor Proliferation : A study evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation by PET using a related fluorobenzamide compound, highlighting its potential for evaluating solid tumors' proliferative status. This compound demonstrated a significant correlation with Ki-67, a marker for cellular proliferation, in patients with primary breast cancer, head and neck cancer, and lymphoma, suggesting its promise for clinical trials in imaging applications (Dehdashti et al., 2013).

Pharmaceutical and Chemical Synthesis

  • Antimicrobial Activity : A study on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom was found to be essential for enhancing antimicrobial efficacy, suggesting these compounds' utility in developing new antimicrobial agents (Desai et al., 2013).

Molecular and Cellular Mechanisms

  • Allosteric Modulation of Receptors : Research on N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) found it to be a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This highlights the potential of fluorobenzamides in modulating receptor activity and influencing neurological pathways, offering insights into designing drugs targeting the central nervous system (O'Brien et al., 2004).

Agrochemical Research

  • Insecticidal Activity : Flubendiamide, a novel class of insecticide with a unique structure containing fluorobenzamide groups, showed extremely strong activity against lepidopterous pests. This compound's distinct action mode and safety profile for non-target organisms emphasize the role of fluorobenzamides in developing new agrochemicals (Tohnishi et al., 2005).

Organic and Material Science

  • Synthesis and Properties of Polymers : Research on novel aromatic polyimides synthesized from fluorobenzamides demonstrated that these polymers have high thermal stability and solubility in organic solvents. Such materials are promising for advanced applications in electronics and material science due to their exceptional properties (Butt et al., 2005).

Properties

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-16-11-5-4-9-14(16)19(25)23-17-12-6-10-15-18(17)21(27)24(20(15)26)13-7-2-1-3-8-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVNIGITXKHHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide
Reactant of Route 3
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide
Reactant of Route 5
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-fluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.